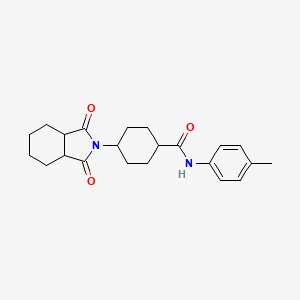

4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE

Description

4-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)-N-(4-methylphenyl)cyclohexane-1-carboxamide (CAS: 51972-71-5) is a synthetic carboxamide derivative featuring a cyclohexane backbone substituted with an isoindole-1,3-dione moiety and a 4-methylphenyl group. This compound is listed in chemical databases (e.g., chem960.com ) as a specialty chemical, though detailed pharmacological or synthetic data remain scarce in publicly accessible literature .

Properties

IUPAC Name |

4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methylphenyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-14-6-10-16(11-7-14)23-20(25)15-8-12-17(13-9-15)24-21(26)18-4-2-3-5-19(18)22(24)27/h6-7,10-11,15,17-19H,2-5,8-9,12-13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQCVZLDUXVCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCC(CC2)N3C(=O)C4CCCCC4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

52.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49727017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:

Formation of the Isoindoline Moiety: This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

Attachment of the Cyclohexane Ring: The cyclohexane ring can be introduced via a Friedel-Crafts alkylation reaction, using cyclohexanone as the alkylating agent.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine, such as 4-methylphenylamine, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.

Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations

This feature is shared with isoindole-dione-containing pharmaceuticals but differs from non-cyclic analogs .

4-Methylphenyl substituent : This group is common in compounds designed for enhanced membrane permeability (e.g., kinase inhibitors). Its presence aligns with trends in medicinal chemistry but contrasts with polar substituents in hydrophilic analogs .

Synthetic challenges : The bicyclic isoindole-dione system may complicate synthesis compared to linear carboxamides, requiring specialized methods (e.g., cyclocondensation) as inferred from SHELX-refined crystallographic data in related compounds .

Biological Activity

The compound 4-(1,3-DIOXO-OCTAHYDRO-1H-ISOINDOL-2-YL)-N-(4-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a synthetic organic molecule with potential biological significance. Its complex structure suggests diverse interactions with biological systems, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H25N2O3

- Molecular Weight : 363.41 g/mol

- CAS Number : 895766-35-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The specific synthetic pathways can influence the yield and purity of the final product, which is critical for biological testing.

Research indicates that compounds similar to this compound may interact with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : These receptors play a vital role in cellular signaling. The compound may modulate GPCR activity, influencing pathways related to pain, inflammation, and neuroprotection .

- Cell Viability and Cytotoxicity : Studies on related compounds have shown protective effects against oxidative stress in neuronal cell lines (e.g., NG108-15 cells), suggesting potential neuroprotective properties .

- Antioxidant Activity : The structural features of the compound indicate possible antioxidant effects, which could mitigate cellular damage from reactive oxygen species (ROS).

Case Studies and Experimental Findings

Several studies have explored the biological implications of similar compounds:

- Neuroprotective Effects : In vitro assays demonstrated that derivatives of isoindole compounds can protect against H2O2-induced cytotoxicity in neuronal cells, highlighting their potential in treating neurodegenerative diseases .

- Anti-inflammatory Properties : Compounds with similar structures have been shown to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines, suggesting that this compound may also possess such properties.

Data Table: Biological Activity Summary

Q & A

Q. How should researchers address discrepancies in reported oxidative stability data?

- Methodological Answer : Perform accelerated stability studies under ICH Q1A guidelines (40°C/75% RH for 6 months). Compare results with DFT calculations (Gaussian 09) to identify electron-deficient regions prone to oxidation. Use radical scavengers (e.g., BHT) to confirm degradation mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.